

# Navigating Isotopic Labeling: A Technical Guide to Dimethylamine-13C2

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## Compound of Interest

Compound Name: Dimethylamine-13C2

Cat. No.: B12682539

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethylamine-13C2**, an isotopically labeled form of dimethylamine, a crucial building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an illustrative experimental protocol for its application in protein analysis, and discusses its significance in contemporary research and drug discovery.

## Chemical Identity and Properties

**Dimethylamine-13C2** is a stable, isotopically labeled version of dimethylamine where the two carbon atoms are replaced with the carbon-13 isotope. This labeling is instrumental in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing and quantification of molecules in complex biological and chemical systems.

It is important to note that different forms of isotopically labeled dimethylamine are commercially available, each with a distinct Chemical Abstracts Service (CAS) number. The specific CAS number depends on whether the compound is in its free base or salt form, and if other atoms like nitrogen are also isotopically labeled.

Table 1: CAS Numbers for **Dimethylamine-13C2** and Related Isotopologues

| Compound Name                        | CAS Number     |
|--------------------------------------|----------------|
| Dimethylamine-13C2                   | 765259-01-6[1] |
| Dimethylamine-13C2 hydrochloride     | 286012-99-5    |
| Dimethylamine-13C2,15N hydrochloride | 768385-39-3[2] |

The physical and chemical properties of **Dimethylamine-13C2** are primarily determined by its molecular structure, with the isotopic labeling introducing a slight increase in molecular weight compared to the unlabeled compound. The properties of the hydrochloride salt are particularly relevant for practical applications due to its solid and more stable nature.

Table 2: Physicochemical Properties of **Dimethylamine-13C2** and its Hydrochloride Salt

| Property                                | Value  | Source |
|---|--|--------|
| Dimethylamine-13C2                      |  |        |
| Molecular Formula                       | C <sub>2</sub> H <sub>7</sub> N  | [1]    |
| Molecular Weight                        | 47.069 g/mol   | [1]    |
| IUPAC Name                              | N-( <sup>13</sup> C)methyl( <sup>13</sup> C)methanamine  | [1]    |
| Dimethylamine-13C2 hydrochloride        |  |        |
| Molecular Formula                       | C <sub>2</sub> H <sub>8</sub> ClN  | [3]    |
| Molecular Weight                        | 83.53 g/mol  | [3]    |
| Melting Point                           | 170-173 °C   |        |
| Safety Information (Hydrochloride Salt) |  |        |
| Signal Word                             | Warning  |        |
| Hazard Statements                       | H302 (Harmful if swallowed),<br>H315 (Causes skin irritation),<br>H319 (Causes serious eye irritation) | [3]    |

## Applications in Research and Drug Development

Dimethylamine is a fundamental precursor in the synthesis of numerous industrially significant compounds.[4] Its derivatives are integral to a wide array of pharmaceuticals, including antimicrobials, antihistamines, anticancer agents, and analgesics.[5][6][7] The dimethylamine moiety is found in drugs targeting central nervous system diseases and metabolic disorders like diabetes.[5][8]

The isotopically labeled **Dimethylamine-13C2** serves as a critical tool in the development and analysis of these pharmaceuticals. Its primary applications include:

- Metabolic Studies: Tracing the metabolic fate of drug candidates containing the dimethylamine group.
- Mechanism of Action Studies: Elucidating reaction mechanisms and enzyme kinetics.
- Quantitative Analysis: Acting as an internal standard in mass spectrometry-based assays for accurate quantification of the unlabeled analyte in biological matrices.
- Structural Biology: Aiding in the assignment of NMR signals in structural studies of proteins and other macromolecules.[\[9\]](#)

## Experimental Protocol: Reductive Methylation of Proteins for NMR Analysis

A significant application of isotopically labeled compounds related to dimethylamine is in the reductive methylation of proteins for NMR studies. This technique is used to introduce a  $^{13}\text{C}$ -labeled probe at specific sites (N-terminus and lysine residues) of a protein, facilitating the identification and characterization of these regions. The following is a generalized protocol based on established methodologies.[\[9\]](#)

**Objective:** To introduce a  $^{13}\text{C}$ -dimethylamino group at the N-terminus and lysine residues of a protein for NMR analysis.

**Materials:**

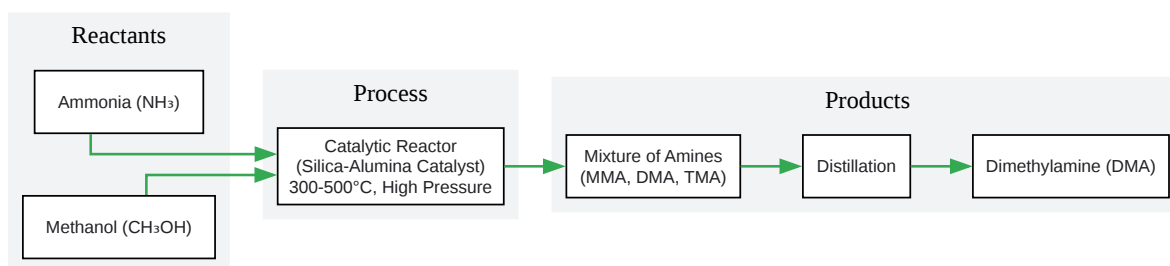
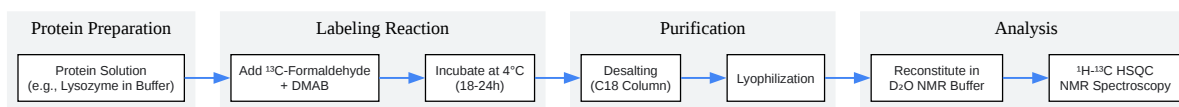
- Protein of interest (e.g., Lysozyme)
- Sodium phosphate buffer (50 mM, pH 7.5)
- $^{13}\text{C}$ -Formaldehyde
- Dimethylamine-borane (DMAB)
- Dithiothreitol (DTT)
- Iodoacetamide

- Sequencing grade trypsin
- C18 spin column for desalting
- NMR buffer (e.g., D<sub>2</sub>O with a suitable buffer)

Procedure:

- Protein Preparation:
  - Dissolve the protein in the sodium phosphate buffer to a known concentration (e.g., 5 mg/mL).[9]
- Reductive Methylation Reaction:
  - To the protein solution, add <sup>13</sup>C-formaldehyde and DMAB. The stoichiometry can be adjusted to achieve either partial or full labeling.[9]
  - For instance, a specific molar ratio of labeling reagents to protein is chosen to control the extent of methylation.[9]
  - Incubate the reaction mixture at 4 °C for 18-24 hours with gentle shaking.[9]
- Quenching and Sample Cleanup:
  - The reaction can be quenched by the addition of a suitable reagent or through buffer exchange.
  - Remove excess reagents and byproducts by desalting the protein sample using a C18 spin column.[9]
  - Elute the labeled protein in a solution compatible with lyophilization (e.g., 80% acetonitrile/0.1% TFA).[9]
- Sample Preparation for NMR:
  - Lyophilize the purified, labeled protein to dryness.

- Reconstitute the protein in a suitable NMR buffer containing D<sub>2</sub>O.[9]
- NMR Data Acquisition:
  - Acquire <sup>1</sup>H-<sup>13</sup>C heteronuclear single quantum coherence (HSQC) spectra to observe the signals from the newly introduced <sup>13</sup>C-dimethylamino groups.[9]
  - The chemical shifts of these signals provide information about the local environment of the labeled sites.[9]



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- To cite this document: BenchChem. [Navigating Isotopic Labeling: A Technical Guide to Dimethylamine-13C2]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12682539#dimethylamine-13c2-cas-number>]

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